molecular formula C11H13BrClN3 B2920341 [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1713163-40-6

[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2920341
CAS No.: 1713163-40-6
M. Wt: 302.6
InChI Key: AVPVAHFDYGMPGT-UHFFFAOYSA-N
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Description

[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS 1713163-40-6) is a halogenated imidazole derivative with a molecular formula of C₁₁H₁₃BrClN₃ and a molecular weight of 302.6 g/mol . The compound features a 3-bromobenzyl group attached to the 1-position of the imidazole ring and an aminomethyl substituent at the 4-position.

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPVAHFDYGMPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves multiple steps:

  • Bromination: : The starting material, benzylamine, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.

  • Imidazole Formation: : The brominated benzylamine is then reacted with an imidazole derivative under specific conditions to form the imidazole ring.

  • Methanamine Attachment: : Finally, the imidazole ring is modified to attach the methanamine group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production process is scaled up to ensure higher yields and purity. This involves the use of reactors and controlled environments to maintain the reaction conditions. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : The imidazole ring can be reduced to form a different imidazole derivative.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 3-Bromobenzyl carboxylic acid derivatives.

  • Reduction: : Reduced imidazole derivatives.

  • Substitution: : Various substituted imidazole compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₃FClN₃
  • Molecular Weight : 241.69 g/mol
  • Key Differences :
    • The fluoro substituent at the 3-position of the benzyl group reduces steric bulk and increases electronegativity compared to bromine.
    • Lower molecular weight (Δ = 60.91 g/mol) enhances solubility in polar solvents.
    • Fluorine’s electron-withdrawing nature may alter electronic interactions in receptor binding .
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₃Cl₂N₃
  • Molecular Weight : 221.69 g/mol
  • Key Differences :
    • Chloro substituent at the 2-position introduces steric hindrance near the imidazole ring.
    • Reduced lipophilicity compared to bromine (Cl vs. Br) may influence membrane permeability.
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₃BrClN₃
  • Molecular Weight : 302.6 g/mol
  • The imidazole’s substituent shifts to the 5-position, which could affect tautomeric equilibria observed in NMR studies .

Substituent Variants: Methoxy Group

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₂H₁₅ClN₃O
  • Molecular Weight : 253.73 g/mol
  • Key Differences :
    • Methoxy group (–OCH₃) at the 3-position is electron-donating, contrasting with bromine’s electron-withdrawing effect.
    • Enhanced solubility in aqueous media due to the polar methoxy group.
    • Safety data indicate precautions for skin/eye irritation, though acute toxicity remains uncharacterized .

Positional Isomers

Imidazole Ring Substitution
  • Target Compound : Substituent at 4-position of imidazole.
  • NMR studies of similar compounds show that imidazole protons at positions 4 and 5 may exhibit equivalence due to rapid tautomeric exchange .
Benzyl Group Substitution
  • Target Compound : Bromine at 3-position of benzyl.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 302.6 ~2.1 <1 (aqueous)
3-Fluoro Analog 241.69 ~1.8 ~5–10
3-Methoxy Analog 253.73 ~1.3 ~10–20
  • Key Trends :
    • Bromine increases lipophilicity (higher LogP) compared to fluorine or methoxy groups.
    • Methoxy substitution improves aqueous solubility due to polarity.

Biological Activity

[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, with the CAS number 1713163-40-6, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C11H13BrClN3, and it has a molecular weight of 302.6 g/mol. This paper aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features an imidazole ring, which is known for its role in various biological systems. The presence of a bromobenzyl group may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

PropertyValue
Chemical NameThis compound
CAS Number1713163-40-6
Molecular FormulaC11H13BrClN3
Molecular Weight302.6 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing imidazole derivatives exhibit notable anticancer activities. For instance, related imidazole compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

  • Mechanism of Action : The imidazole ring can interact with cellular targets, leading to alterations in cell signaling pathways that promote apoptosis. This has been observed in several studies where imidazole derivatives were tested against various cancer cell lines.
  • Case Study : A study evaluated the cytotoxic effects of related compounds on prostate cancer cells (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability, indicating potential therapeutic efficacy against prostate cancer .

Antimicrobial Activity

The imidazole moiety is also recognized for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains.

  • Study Findings : A comparative analysis highlighted that certain imidazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

In Vivo Studies

Pharmacological assessments have been conducted to evaluate the anti-inflammatory and analgesic effects of imidazole derivatives. These studies typically involve animal models where the compounds are administered, and their effects on inflammation are measured.

  • Results : In vivo studies indicated that compounds with similar structures exhibited reduced inflammation markers and pain response in treated animals compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

Structural FeatureActivity Implication
Imidazole RingEssential for anticancer activity
Bromobenzyl GroupEnhances target interaction
Hydrochloride SaltImproves solubility and stability

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